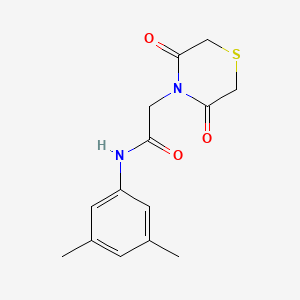
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-13, is a synthetic compound that has shown potential in various scientific research applications. DT-13 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Wirkmechanismus
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide exerts its effects through various mechanisms of action. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have various biochemical and physiological effects. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several advantages for lab experiments, including its synthetic accessibility, high yield, and purity. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. However, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide also has some limitations for lab experiments, including its limited availability and the need for further studies to determine its toxicity and pharmacokinetics.
Zukünftige Richtungen
Several future directions can be pursued to further explore the potential of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. These include:
1. Further studies to determine the toxicity and pharmacokinetics of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide.
2. Development of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide derivatives with improved potency and selectivity.
3. Investigation of the synergistic effects of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide with other anticancer, anti-inflammatory, and antiviral agents.
4. Evaluation of the in vivo efficacy of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in animal models of cancer, inflammation, and viral infections.
5. Investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral activities of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide.
Conclusion:
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Further studies are needed to determine the toxicity and pharmacokinetics of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide and to explore its potential in various scientific research applications.
Synthesemethoden
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been synthesized using different methods, including a one-pot reaction of 3,5-dimethylphenyl isocyanate with 3,5-dioxothiomorpholine-4-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3,5-dimethylphenyl isocyanate with 3,5-dioxothiomorpholine-4-carboxylic acid methyl ester, followed by hydrolysis and acetylation. These methods have been optimized to obtain a high yield of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide with purity suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have antiviral activity against hepatitis B virus and herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-3-10(2)5-11(4-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBZUFMHGBKWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2858074.png)
![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)
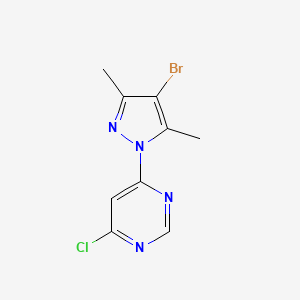
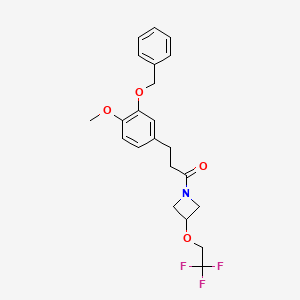
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2858084.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858085.png)
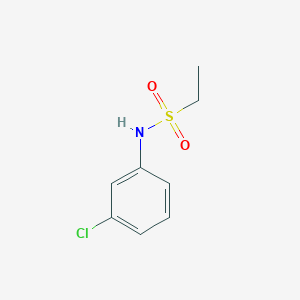
![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)
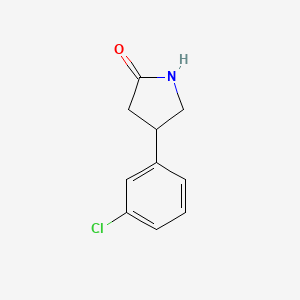
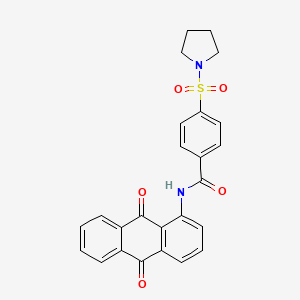
![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)

